molecular formula C6H8BrF3O B2531235 3-Bromo-1-methoxy-1-(trifluoromethyl)cyclobutane CAS No. 2413884-17-8

3-Bromo-1-methoxy-1-(trifluoromethyl)cyclobutane

Cat. No. B2531235
CAS RN: 2413884-17-8
M. Wt: 233.028
InChI Key: FMWBOPHLDDTOAJ-UHFFFAOYSA-N
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Description

The compound "3-Bromo-1-methoxy-1-(trifluoromethyl)cyclobutane" is not directly mentioned in the provided papers. However, the papers discuss various bromo- and methoxy-substituted cyclobutane derivatives, which can offer insights into the reactivity and properties of similar compounds. For instance, the reaction of bromo-substituted cyclobutanones with nucleophiles can lead to the formation of cyclopropane bis-lactones, as seen in the reaction of 3-bromo-5-methoxyfuran-2(5H)-one . Additionally, the use of bromoacetyl-substituted coumarins for derivatization in chromatography suggests potential applications for bromo- and methoxy-substituted compounds in analytical chemistry .

Synthesis Analysis

The synthesis of bromo- and methoxy-substituted cyclobutane derivatives can involve various strategies, including the reaction of bromocyclobutanones with nucleophiles . For example, the reaction of 2-bromo-3,4-bis(diphenylmethylene)cyclobutanone with methanolic potassium hydroxide can yield methoxy-substituted butyrates and lactones . Similarly, the reaction of 3-bromo-5-methoxyfuran-2(5H)-one with nucleophiles can lead to cyclopropane bis-lactones . These reactions often involve intermediates that undergo ring-opening followed by nucleophilic substitution of the halogen.

Molecular Structure Analysis

The molecular structure of bromo- and methoxy-substituted cyclobutane derivatives can be complex, as demonstrated by the X-ray crystallography used to determine the structure of ethyl E-6-bromo-4-[1-(methoxycarbonyl)cyclobutyl]-2-oxochromene-3-carboxylate . The presence of substituents can influence the geometry and electronic structure of the cyclobutane ring, as seen in the photoelectron spectra and semi-empirical calculations of 3,3,4,4-tetramethyl-1,2-bis(methoxyimino)cyclobutane isomers .

Chemical Reactions Analysis

Bromo- and methoxy-substituted cyclobutane derivatives can participate in a variety of chemical reactions. The reactivity can be influenced by the presence of the bromo and methoxy groups, as well as other substituents. For instance, the reaction of 2-bromo- and 2,2-dibromo-cyclobutanones with alcoholic potassium hydroxide can lead to different products depending on the reaction conditions . The formation of cyclopropane bis-lactones from 3-bromo-5-methoxyfuran-2(5H)-one also illustrates the potential for ring closure and nucleophilic substitution reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of bromo- and methoxy-substituted cyclobutane derivatives can vary widely. The introduction of a methoxy group can affect the polarity and solubility of the compound, while the bromo group can enhance reactivity towards nucleophilic substitution. The fluorescent properties of 3-bromoacetyl-7-methoxycoumarin suggest that similar compounds could be used as fluorescent tags in analytical applications . The ionization potentials and electronic structures of methoxyimino-substituted cyclobutanes provide insights into the electronic effects of methoxy groups on the cyclobutane ring .

Scientific Research Applications

Palladium-Catalyzed Reactions

One application involves palladium-catalyzed reactions where cyclobutanones, similar to 3-Bromo-1-methoxy-1-(trifluoromethyl)cyclobutane, react with aryl bromides. This process facilitates the formation of arylated benzolactones through carbon-carbon bond cleavage and formation, showcasing the compound's potential in creating complex organic molecules (Matsuda, Shigeno, & Murakami, 2008).

Electrospray Ionization Mass Spectrometry

Another study used electrospray ionization mass spectrometry (ESI-MS) coupled with a microreactor to investigate reactions proceeding via radical cations as reactive intermediates. This research highlights the utility of 3-Bromo-1-methoxy-1-(trifluoromethyl)cyclobutane in studying preparatively interesting electron-transfer-initiated chain reactions (Meyer & Metzger, 2003).

Lewis Acid-Catalyzed Reactions

Lewis acid-catalyzed reactions represent another area of application, where cyclobutane derivatives are used to construct functionalized methylenecyclobutene, cyclobutane, and cyclopropane derivatives from arylmethylenecyclopropanes. This demonstrates the chemical's role in facilitating complex molecular rearrangements and the synthesis of new organic structures (Yao & Shi, 2007).

Synthesis and Structural Analysis

The synthesis and structural analysis of derivatives also form a crucial part of the research on 3-Bromo-1-methoxy-1-(trifluoromethyl)cyclobutane. Studies have focused on understanding the conformation and behavior of cyclobutane derivatives through X-ray crystallography, providing insights into their molecular geometry and potential applications in material science and synthetic chemistry (Kirillov, Nikiforova, & Dmitriev, 2015).

Conformational Behavior Studies

Research into the conformational behavior of cyclobutane derivatives, including those similar to 3-Bromo-1-methoxy-1-(trifluoromethyl)cyclobutane, has shed light on their physical properties and reactions under various conditions. This knowledge aids in the development of new materials and in the improvement of synthetic methodologies (Powell et al., 1988).

properties

IUPAC Name

3-bromo-1-methoxy-1-(trifluoromethyl)cyclobutane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8BrF3O/c1-11-5(6(8,9)10)2-4(7)3-5/h4H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMWBOPHLDDTOAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CC(C1)Br)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8BrF3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-1-methoxy-1-(trifluoromethyl)cyclobutane

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